Product packaging for cis-2,4,5-Tris(4-fluorophenyl)imidazoline(Cat. No.:CAS No. 612808-11-4)

cis-2,4,5-Tris(4-fluorophenyl)imidazoline

Cat. No.: B2972988
CAS No.: 612808-11-4
M. Wt: 352.36
InChI Key: AJEZCONNODRJJS-BGYRXZFFSA-N
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Description

Overview of Imidazoline (B1206853) Chemistry in Modern Synthetic Organic Chemistry and Materials Science

Imidazoline derivatives are a class of heterocyclic compounds that have garnered considerable attention for their versatile applications. In synthetic organic chemistry, the imidazoline ring serves as a valuable synthon for the creation of more complex molecules and as a ligand in catalysis. frontiersin.org Their utility extends to materials science, where they have been investigated as corrosion inhibitors, surfactants, and components of ionic liquids. frontiersin.orgresearchgate.net The unique electronic and structural properties of the imidazoline core, which can be readily modified with various substituents, allow for the fine-tuning of their chemical and physical characteristics to suit specific applications.

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, including thermal stability, chemical resistance, and biological activity. numberanalytics.com This makes fluorinated imidazolines, such as cis-2,4,5-Tris(4-fluorophenyl)imidazoline, particularly intriguing subjects for research. The strong carbon-fluorine bond imparts significant stability, while the high electronegativity of fluorine can influence the electronic nature of the imidazoline ring and its interactions with other molecules. numberanalytics.com

Importance of Stereochemical Control in Imidazoline Compound Research

The spatial arrangement of atoms, or stereochemistry, is a critical aspect of imidazoline chemistry. For polysubstituted imidazolines like the 2,4,5-triaryl derivatives, the relative orientation of the substituents (cis or trans) can have a profound impact on the molecule's shape, properties, and biological activity. The development of stereoselective synthetic methods that allow for the controlled formation of a specific stereoisomer is a key focus of academic research. researchgate.net Achieving such control is essential for elucidating structure-activity relationships and for the rational design of molecules with desired functions.

Specific Research Focus on this compound

The academic interest in this compound stems from its potential applications derived from its unique structural features. The cis-configuration of the three fluorophenyl groups creates a specific three-dimensional architecture. This, combined with the electronic effects of the fluorine atoms, makes it a valuable candidate for various research endeavors.

A significant area of investigation for structurally related 2,4,5-triarylimidazolines is in the field of medicinal chemistry, particularly as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. researchgate.net The cis-imidazoline scaffold has been identified as a promising framework for the development of such inhibitors. researchgate.net While specific studies on the biological activity of this compound are not extensively detailed in publicly available literature, its structural similarity to known p53-MDM2 inhibitors makes it a compound of interest for further investigation in this area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15F3N2 B2972988 cis-2,4,5-Tris(4-fluorophenyl)imidazoline CAS No. 612808-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R)-2,4,5-tris(4-fluorophenyl)-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12,19-20H,(H,25,26)/t19-,20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEZCONNODRJJS-BGYRXZFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H](N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Research Findings

While extensive research specifically targeting cis-2,4,5-Tris(4-fluorophenyl)imidazoline is not widely documented, the broader class of 2,4,5-triarylimidazolines has been the subject of significant academic inquiry.

Research into cis-2,4,5-triarylimidazolines has largely focused on their potential as therapeutic agents. As mentioned, a key area of investigation is their ability to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. researchgate.net The cis-stereochemistry is often crucial for fitting into the binding pocket of the MDM2 protein. The presence of aryl groups with various substituents, such as the fluorophenyl groups in the title compound, allows for the modulation of binding affinity and other pharmacological properties.

The fluorinated nature of this compound could also be advantageous in materials science applications. Fluorinated compounds are known for their high thermal stability and chemical resistance. numberanalytics.com These properties could make this imidazoline (B1206853) derivative a candidate for use in the development of robust polymers or as a component in specialized lubricants or coatings. However, specific studies exploring these applications for this particular compound have yet to be widely published.

Conclusion

cis-2,4,5-Tris(4-fluorophenyl)imidazoline stands as a noteworthy example of a stereochemically defined, fluorinated heterocyclic compound. Its synthesis has been established, and its physicochemical properties partially characterized. While direct and extensive research on this specific molecule is still emerging, its structural relationship to a class of compounds with significant potential in medicinal chemistry, particularly in cancer research, underscores its importance. Furthermore, the presence of multiple fluorophenyl groups suggests potential for applications in materials science where stability and unique electronic properties are desired. Future research will likely focus on a more in-depth exploration of the biological activities of this compound and its potential as a functional material, further solidifying the role of substituted imidazolines in diverse scientific disciplines.

Non Biological Applications and Functional Materials Derived from Cis 2,4,5 Tris 4 Fluorophenyl Imidazoline

Potential as Non-Linear Optical (NLO) Materials

There is currently no available research literature detailing the non-linear optical properties of cis-2,4,5-Tris(4-fluorophenyl)imidazoline.

Studies on Hyperpolarizability (β) and Electric Dipole Moment (μ)

No experimental or computational studies quantifying the first-order hyperpolarizability (β) or the electric dipole moment (μ) for this compound could be located.

Establishing Structure-NLO Property Relationships

In the absence of any NLO data for the title compound, no structure-property relationships have been established.

Role in Transition Metal Complexation and Catalysis

Specific research on the use of this compound as a ligand in transition metal complexes or in catalytic applications is not present in the surveyed scientific literature.

cis-Imidazoline as a Ligand Scaffold in Coordination Chemistry

While imidazoline (B1206853) derivatives are known to act as ligands in coordination chemistry, no documents were found that specifically describe the coordination of this compound to any metal centers.

Catalytic Properties of Derived Metal-Imidazoline Complexes

Consequently, there is no information available on the catalytic properties of any metal complexes derived from this compound.

Corrosion Inhibition Studies

No studies dedicated to the corrosion inhibition properties of this compound have been identified. While the broader class of imidazoline derivatives is recognized for its corrosion inhibiting capabilities, research specifically evaluating this fluorinated analogue is absent from the available literature.

Based on a comprehensive search for scientific literature, there is no available information regarding the non-biological applications, specifically as a corrosion inhibitor, for the chemical compound “this compound.”

The search did not yield any studies investigating its adsorption mechanisms, protective film formation, or electrochemical performance in the contexts of potentiodynamic polarization or electrochemical impedance spectroscopy. Research associated with this specific compound is focused on its synthesis and potential biological applications, which fall outside the scope of the requested article.

Therefore, it is not possible to generate the article with the specified outline and content requirements due to the lack of available data on this particular subject.

Q & A

Q. Table 1. Representative Synthetic Conditions

SubstituentsSolventCatalystYield (%)Reference
4-FluorophenylTolueneNH₃72
2-MethoxyphenylMethanolNH₄OAc37–66

Basic: How is the structural confirmation of this compound achieved?

Methodological Answer:
Structural validation relies on:

  • Single-crystal X-ray diffraction (XRD) : Determines coordination geometry and planarity. For example, in related Yb(III) complexes, the imidazoline ligand exhibits pseudo-pentagonal–bipyramidal coordination with mean C–C bond lengths of 0.011 Å and R factor = 0.035 .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and coupling constants. For instance, methoxy-substituted analogs show distinct aromatic proton shifts at δ 6.8–7.2 ppm .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS matches experimental [M+H]⁺ values with theoretical calculations (e.g., Δ < 3.24 ppm for trifluoromethyl derivatives) .

Advanced: How can diastereoselectivity be optimized in trisubstituted imidazoline synthesis?

Methodological Answer:
Key factors include:

  • Temperature control : Reactions at 60–80°C favor cis-isomer formation by stabilizing transition states .
  • Solvent polarity : Non-polar solvents (e.g., toluene) enhance selectivity by reducing side reactions .
  • Ammonia source : Ammonium carbamate improves yield (72%) compared to aqueous NH₃ due to controlled ammonia release .
  • Crystallization : Recrystallization from toluene removes diastereomeric impurities, as demonstrated for cis-2,4,5-tris(3-CF₃-phenyl) derivatives .

Note : Contradictions in yield (37% vs. 72%) arise from substituent electronic effects. Bulkier groups (e.g., CF₃) hinder reaction progress, necessitating extended reaction times .

Advanced: How can researchers resolve discrepancies in biological activity data for imidazoline derivatives?

Methodological Answer:
Discrepancies often stem from:

  • Assay variability : Standardize p53-MDM2 inhibition assays (e.g., fluorescence polarization) to compare IC₅₀ values. Evidence from tris(alkoxyaryl)imidazolines shows IC₅₀ ranges of 0.5–10 µM, dependent on substituent hydrophobicity .
  • Purity verification : HPLC purity >95% is critical. Impurities in crude products (e.g., unreacted aldehydes) may falsely elevate activity .
  • Structural analogs : Compare fluorophenyl vs. methoxyphenyl derivatives. Fluorine’s electron-withdrawing effect enhances binding affinity but may reduce solubility, complicating in vivo studies .

Q. Table 2. Biological Activity Comparison

DerivativeAssay TypeIC₅₀ (µM)Reference
cis-2,4,5-Tris(2,4-OCH₃)p53-MDM20.5
cis-2,4,5-Tris(4-F)MicrotubulinN/A

Advanced: What crystallographic strategies elucidate the planarity and packing of imidazoline derivatives?

Methodological Answer:

  • XRD analysis : Determine dihedral angles between the imidazoline core and substituents. For example, fluorophenyl rings form dihedral angles of 33–63° with the central ring, influencing crystal packing .
  • Hydrogen-bonding networks : Identify non-classical interactions (e.g., N–H⋯Cl, O–H⋯N) that stabilize crystal structures. In Yb(III) complexes, chains along [010] are formed via these interactions .
  • Data-to-parameter ratio : Aim for ratios >14.3 to ensure model reliability, as seen in studies with R factor = 0.049 .

Note : Contradictions in planarity (e.g., deviations up to 0.004 Å) may arise from steric hindrance of substituents .

Basic: What spectroscopic techniques are used to characterize fluorophenyl-substituted imidazolines?

Methodological Answer:

  • ¹⁹F NMR : Detects fluorine environments; 4-fluorophenyl groups resonate at δ -115 to -110 ppm .
  • ESI-HRMS : Confirms molecular ion peaks. For example, [M+H]⁺ for C₂₄H₁₆F₉N₂ is observed at m/z 503.1148 (Δ = -3.24 ppm) .
  • FT-IR : Identifies C–F stretches (1100–1250 cm⁻¹) and N–H bends (1550–1650 cm⁻¹) .

Advanced: How do substituent modifications impact the biological efficacy of imidazoline derivatives?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Fluorine atoms enhance binding to hydrophobic pockets (e.g., MDM2) but may reduce solubility. Methoxy groups improve solubility but lower affinity .
  • Steric effects : Bulky substituents (e.g., 3-CF₃) disrupt co-planarity, reducing activity. Dihedral angles >60° correlate with decreased inhibition .
  • Comparative SAR : Use docking simulations to validate substituent interactions. For example, 4-fluorophenyl analogs show stronger π-π stacking with MDM2 than methoxy derivatives .

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